2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Description
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrClN4OS and its molecular weight is 519.89. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Mode of Action Studies
Compounds such as chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized for studies on metabolism and mode of action, employing techniques like radiosynthesis for high specific activity labeling. This approach facilitates in-depth understanding of the biochemical pathways and interactions of these chemicals within biological systems (Latli & Casida, 1995).
Receptor Binding and Agonistic Properties
Research on triazaspirodecanone derivatives has identified compounds with high affinity for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These findings are crucial for developing new therapeutic agents targeting specific receptor pathways, offering insights into receptor-ligand interactions and the potential for novel drug discovery (Röver et al., 2000).
Antimicrobial and Enzyme Inhibition
Novel N-aryl derivatives of triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. Such compounds contribute to the development of treatments for diseases associated with enzyme dysfunction, and their synthesis process offers valuable chemical insights (Riaz et al., 2020).
Anticancer and Antidiabetic Developments
The synthesis and evaluation of spirothiazolidines analogs have indicated significant anticancer and antidiabetic activities, showcasing the potential of such compounds in therapeutic applications. The development of these compounds involves complex chemical synthesis techniques, contributing to the expansion of available treatments for these prevalent conditions (Flefel et al., 2019).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-5-17(24)6-4-16)22(28-23)31-15-20(30)26-19-9-7-18(25)8-10-19/h3-10H,2,11-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERCDTZFHDCAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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